molecular formula C18H16ClN5O2S B2649129 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide CAS No. 941886-80-2

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide

Cat. No. B2649129
CAS RN: 941886-80-2
M. Wt: 401.87
InChI Key: CKGLSPKCLBZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16ClN5O2S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism

A study on a novel orexin 1 and 2 receptor antagonist, closely related to the chemical structure , highlighted its metabolism and elimination processes. This research provides insights into the pharmacokinetics of such compounds, showing that elimination occurs primarily via feces, with only a negligible amount excreted unchanged. This study is pivotal for understanding the disposition and metabolism of similar compounds in humans (Renzulli et al., 2011).

Environmental Exposure

Research on the environmental exposure to various pesticides in children demonstrated the importance of understanding how compounds, potentially similar in nature to the one , might be metabolized and interact with human biochemistry. Such studies underscore the need for rigorous evaluation of environmental contaminants and their metabolic pathways (Babina et al., 2012).

Biomonitoring and Risk Assessment

A study on the biomonitoring of albumin adducts from cooked meat carcinogens, including PhIP, provides a framework for assessing exposure to harmful compounds through diet. This research underscores the utility of biomonitoring in risk assessment for chemical exposures that may share metabolic pathways with the compound (Bellamri et al., 2018).

Toxicology and Safety

Investigations into the toxicity of various compounds, including those structurally related to the compound of interest, highlight the importance of understanding their safety profiles. Studies have focused on the metabolism and potential toxic effects of environmental contaminants, providing a basis for evaluating the safety of similar compounds (Schettgen et al., 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c1-11-15(16(25)21-10-14-4-2-3-9-20-14)27-18(22-11)24-17(26)23-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGLSPKCLBZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.